- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H ActivationAngewandte Chemie, 2017, 56(40), 12288-12291,
Cas no 914225-70-0 (1-(5-fluoro-2-iodophenyl)ethan-1-one)

914225-70-0 structure
Nombre del producto:1-(5-fluoro-2-iodophenyl)ethan-1-one
Número CAS:914225-70-0
MF:C8H6FIO
Megavatios:264.035518169403
MDL:MFCD09033159
CID:830462
PubChem ID:29934881
1-(5-fluoro-2-iodophenyl)ethan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-(5-Fluoro-2-iodophenyl)ethanone
- 5-Fluoro-2-iodoacetophenone
- 2'-Iodo-5'-fluoroacetophenone
- 5'-fluoro-2'-Iodoacetophenone
- C8H6FIO
- 2'-HYDROXYNONANOPHENONE,LIGHT BROWN OIL
- TD1027
- 1-(5-FLUORO-2-IODOPHENYL)ETHAN-1-ONE
- 1-(5-fluoro-2-iodo-phenyl)-ethanone
- AK136027
- 5 -fluoro-2 -Iodoacetophenone
- 1-(5-fluoro-2-iodo-phenyl)ethanone
- PubChem15742
- NRLSRIONJVBZDT-UHFFFAOYSA-N
- BCP07101
- AS04405
- FCH1390613
- YF10071
- LS10113
- CM11201
- SY0
- 1-(5-Fluoro-2-iodophenyl)ethanone (ACI)
- J-517506
- CS-0028281
- 5 inverted exclamation mark -Fluoro-2 inverted exclamation mark -iodoacetophenone
- AC-28676
- 914225-70-0
- GS-6032
- MFCD09033159
- AKOS015951067
- DB-079023
- SCHEMBL2584947
- SY078739
- DTXSID90652294
- 1-(5-Fluoro-2-iodophenyl)ethanone;2'-Iodo-5'-fluoroacetophenone
- 1-(5-fluoro-2-iodophenyl)ethan-1-one
-
- MDL: MFCD09033159
- Renchi: 1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
- Clave inchi: NRLSRIONJVBZDT-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C(I)=CC=C(F)C=1
Atributos calculados
- Calidad precisa: 263.94474g/mol
- Carga superficial: 0
- XLogP3: 2.4
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 263.94474g/mol
- Masa isotópica única: 263.94474g/mol
- Superficie del Polo topológico: 17.1Ų
- Recuento de átomos pesados: 11
- Complejidad: 160
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Denso: 1.793
- Punto de ebullición: 269.5℃ at 760 mmHg
- Punto de inflamación: 269.5 °C at 760 mmHg
- Coeficiente de distribución del agua: Slightly soluble in water.
- PSA: 17.07000
- Logp: 2.63290
- Sensibilidad: Light Sensitive
1-(5-fluoro-2-iodophenyl)ethan-1-one Información de Seguridad
1-(5-fluoro-2-iodophenyl)ethan-1-one Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(5-fluoro-2-iodophenyl)ethan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66475-250mg |
5'-Fluoro-2'-iodoacetophenone, 97% |
914225-70-0 | 97% | 250mg |
¥734.00 | 2023-03-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067017-1g |
1-(5-Fluoro-2-iodophenyl)ethanone |
914225-70-0 | 98% | 1g |
¥45 | 2023-02-17 | |
Chemenu | CM255738-25g |
1-(5-Fluoro-2-iodophenyl)ethanone |
914225-70-0 | 95+% | 25g |
$299 | 2022-05-27 | |
Ambeed | A151174-5g |
1-(5-Fluoro-2-iodophenyl)ethanone |
914225-70-0 | 98% | 5g |
$17.0 | 2025-02-28 | |
Apollo Scientific | PC48743-10g |
5'-Fluoro-2'-iodoacetophenone |
914225-70-0 | 98% | 10g |
£55.00 | 2023-09-01 | |
Ambeed | A151174-100g |
1-(5-Fluoro-2-iodophenyl)ethanone |
914225-70-0 | 98% | 100g |
$160.0 | 2025-02-28 | |
eNovation Chemicals LLC | K38788-50g |
5'-Fluoro-2'-iodoacetophenone |
914225-70-0 | 98% | 50g |
$1000 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195796-25g |
1-(5-fluoro-2-iodophenyl)ethan-1-one |
914225-70-0 | 98% | 25g |
¥587.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195796-10g |
5'-Fluoro-2'-iodoacetophenone |
914225-70-0 | 98% | 10g |
¥389.00 | 2021-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBBY010-10G |
1-(5-fluoro-2-iodophenyl)ethan-1-one |
914225-70-0 | 97% | 10g |
¥ 1,023.00 | 2023-04-13 |
1-(5-fluoro-2-iodophenyl)ethan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C
1.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt
1.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C
1.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt
1.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to IndolesOrganic Letters, 2021, 23(9), 3646-3651,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt
2.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C
2.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt
2.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C
2.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C
2.2 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt
2.3 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C
Referencia
- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H ActivationAngewandte Chemie, 2017, 56(40), 12288-12291,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt
Referencia
- Copper-catalyzed ligand-free amidation of aryl iodides and amino acid amides to synthesize C3-(Z)-1H-benzo[e][1,4]diazepin-2(3H)-onesMolecular Diversity, 2015, 19(4), 695-701,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Diethyl ether ; rt; reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C
2.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt → reflux; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid , Sulfuric acid , Potassium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; rt → 0 °C
2.2 Reagents: Potassium iodide Solvents: Water ; 30 min, 0 °C; 1 h, 0 °C → rt
Referencia
- Copper-catalyzed ligand-free amidation of aryl iodides and amino acid amides to synthesize C3-(Z)-1H-benzo[e][1,4]diazepin-2(3H)-onesMolecular Diversity, 2015, 19(4), 695-701,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C
1.3 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt
1.4 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C
1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 45 min, 0 °C
1.3 Solvents: Acetonitrile ; 0 °C → rt; 3 h, rt
1.4 Reagents: Lithium chloride Solvents: Dimethylformamide , Water ; 4 h, 100 °C
Referencia
- Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H ActivationAngewandte Chemie, 2017, 56(40), 12288-12291,
1-(5-fluoro-2-iodophenyl)ethan-1-one Raw materials
- 5-Fluoro-2-iodobenzoic acid
- Dimethyl malonate
- 1-(2-amino-5-fluoro-phenyl)ethanone
- 2-Amino-5-fluorobenzonitrile
- Benzoyl chloride, 5-fluoro-2-iodo-
1-(5-fluoro-2-iodophenyl)ethan-1-one Preparation Products
1-(5-fluoro-2-iodophenyl)ethan-1-one Literatura relevante
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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